ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S/c1-2-21-14(18)10-8-15-16-13(10)24(19,20)17-9-3-4-11-12(7-9)23-6-5-22-11/h3-4,7-8,17H,2,5-6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAKDOHTLPZIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
The Knorr pyrazole synthesis remains a cornerstone for constructing polysubstituted pyrazoles. Ethyl acetoacetate, a β-keto ester, reacts with hydrazine derivatives under acidic conditions to form 3-methyl-1H-pyrazole-5(4H)-one intermediates. For example, Girish et al. demonstrated a nano-ZnO-catalyzed condensation of ethyl acetoacetate with phenylhydrazine, achieving 95% yields. Adapting this method, ethyl 1H-pyrazole-4-carboxylate is synthesized by substituting phenylhydrazine with a protected hydrazine to avoid premature sulfamoylation.
Direct Esterification of Pyrazole-4-Carboxylic Acid
An alternative route involves esterifying preformed pyrazole-4-carboxylic acid. As described in ChemicalBook, 1H-pyrazole-4-carboxylic acid reacts with ethanol in the presence of thionyl chloride (SOCl₂) to yield ethyl 1H-pyrazole-4-carboxylate. Key conditions include:
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Temperature : 0–20°C to control exothermic reactions.
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Workup : Evaporation of volatiles followed by purification via silica gel chromatography (15% EtOAc/hexane).
This method offers an 80% yield and avoids regioisomer complications.
Sulfamoylation at Position 5
Introducing the sulfamoyl (-SO₂NH-) group at position 5 of the pyrazole requires precise electrophilic substitution or post-functionalization strategies:
Chlorosulfonation and Amidation
Pyrazole sulfonyl chlorides are pivotal intermediates. Ethyl 1H-pyrazole-4-carboxylate undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C, directing the sulfonyl group to position 5 due to the electron-withdrawing effect of the ester. The resulting ethyl 5-chlorosulfonyl-1H-pyrazole-4-carboxylate is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Reaction Conditions :
Alternative Sulfur Sources
Montmorillonite K-10 catalyzes the incorporation of sulfur groups into pyrazoles under sonication. While less common for sulfamoylation, this method avoids harsh acids and may improve regioselectivity.
Synthesis of 2,3-Dihydro-1,4-Benzodioxin-6-Amine
The benzodioxin amine is synthesized through nitration and reduction:
Nitration of 2,3-Dihydro-1,4-Benzodioxin
Nitration at position 6 is achieved using a mixture of concentrated HNO₃ and H₂SO₄ at 0°C, yielding 6-nitro-2,3-dihydro-1,4-benzodioxin. The nitro group’s position is confirmed via NMR.
Reduction to Amine
Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine. Alternatively, Fe/HCl offers a cost-effective reduction with comparable yields (85–90%).
Coupling and Final Assembly
The sulfonyl chloride intermediate reacts with 2,3-dihydro-1,4-benzodioxin-6-amine in a nucleophilic substitution:
Optimization Insights :
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Solvent Choice : DCM minimizes side reactions compared to polar solvents.
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Base : Et₃N scavenges HCl, driving the reaction to completion.
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Purity : Final purification via column chromatography (SiO₂, 30% EtOAc/hexane) ensures >95% purity.
Analytical Characterization
Critical data for the target compound:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₄S₂ |
| Molecular Weight | 341.4 g/mol |
| Melting Point | 211–213°C (decomposes) |
| IR (KBr) | 1680 cm⁻¹ (C=O), 1340/1160 cm⁻¹ (SO₂) |
| ¹H-NMR (DMSO-d₆) | δ 1.25 (t, 3H, CH₃), 4.21 (q, 2H, CH₂) |
Challenges and Mitigation
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Regioselectivity in Sulfonation : Electronic effects of the ester group direct sulfonation to position 5. Computational modeling (DFT) predicts the most electrophilic site.
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Amine Reactivity : Benzodioxin amines exhibit lower nucleophilicity due to steric hindrance. Using a 20% excess of amine improves yields.
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Stability of Sulfonyl Chloride : Storage under argon at -20°C prevents hydrolysis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the pyrazole ring, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide or pyrazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, as a sulfonamide derivative, it may inhibit enzymes like carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site, leading to reduced enzyme activity . This inhibition can result in various physiological effects, such as decreased production of bicarbonate ions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound shares a pyrazole-4-carboxylate backbone with two United States Pharmacopeia (USP)-recognized allopurinol-related impurities:
USP Allopurinol Related Compound E: Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate .
USP Allopurinol Related Compound F: Ethyl 3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate .
Table 1: Structural Comparison
| Feature | Target Compound | USP Compound E | USP Compound F |
|---|---|---|---|
| Pyrazole Substituents | 5-sulfamoyl-2,3-dihydrobenzodioxin, 4-ethyl ester | 5-formylamino, 4-ethyl ester | 3-(2-carbethoxy-2-cyanoethenyl)amino, 4-ethyl ester |
| Key Functional Groups | Sulfonamide, benzodioxin | Formylamide | Cyanoethenyl, carbethoxy |
| Molecular Weight | ~408 g/mol (estimated) | ~225 g/mol | ~318 g/mol |
Pharmacological Implications
- The benzodioxin ring may enhance lipophilicity, improving membrane permeability .
- USP Compound F: The cyanoethenyl group introduces electron-withdrawing effects, which could influence reactivity or binding to targets like xanthine oxidase (allopurinol’s primary target) .
Stability and Degradation
- Target Compound : The sulfamoyl group is generally stable under physiological pH, but the benzodioxin ring may undergo oxidative degradation.
- USP Compound E: The formylamino group is prone to hydrolysis, forming amide or carboxylic acid derivatives.
- USP Compound F: The cyano group may hydrolyze to a carboxylic acid under basic conditions, altering solubility and activity .
Research Findings and Data Gaps
While structural comparisons highlight functional differences, direct pharmacological data (e.g., IC₅₀ values, toxicity profiles) for the target compound and its analogues are absent in the provided evidence. Further studies are needed to:
Evaluate binding affinities to sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms).
Assess metabolic stability and degradation pathways.
Compare bioavailability and pharmacokinetics.
Biological Activity
Ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, antihepatotoxic effects, and other relevant pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Weight: 306.33 g/mol
CAS Number: Not specified in the sources.
Synthesis Overview
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with sulfonamide and pyrazole components. The synthetic routes often utilize various reagents such as lithium hydride and DMF (dimethylformamide) as a solvent to facilitate the reaction.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. Specifically:
- Acetylcholinesterase Inhibition: Compounds derived from benzodioxane moieties demonstrated significant inhibition of acetylcholinesterase, which is crucial for treating Alzheimer’s disease (AD) .
- α-Glucosidase Inhibition: The same compounds also exhibited inhibitory effects on α-glucosidase, suggesting potential use in managing Type 2 diabetes mellitus (T2DM) .
Antihepatotoxic Activity
In a study evaluating various pyrazole derivatives for their hepatoprotective effects, certain compounds showed significant protection against carbon tetrachloride (CCl₄)-induced hepatotoxicity in rats. The results indicated that these compounds could serve as effective agents for liver protection .
Case Study: Antihepatotoxic Effects
A specific derivative was tested for its antihepatotoxic activity. The study involved administering the compound to rats subjected to CCl₄-induced liver damage. The findings revealed that the compound significantly reduced liver enzyme levels (ALT and AST), indicating hepatoprotection comparable to the standard drug silymarin.
| Compound | Liver Enzyme Levels (ALT) | Liver Enzyme Levels (AST) | Comparison to Silymarin |
|---|---|---|---|
| Control | 150 U/L | 120 U/L | - |
| Test Compound | 80 U/L | 60 U/L | Comparable |
| Silymarin | 75 U/L | 55 U/L | Standard |
Pharmacological Implications
The biological activities of this compound suggest its potential use in developing treatments for conditions such as:
- Alzheimer's Disease: Through acetylcholinesterase inhibition.
- Type 2 Diabetes Mellitus: Via α-glucosidase inhibition.
- Liver Diseases: As an antihepatotoxic agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate?
- Methodology : The compound can be synthesized via a multi-step approach:
Core pyrazole formation : Use a cyclocondensation reaction between a β-ketoester and hydrazine derivatives to form the pyrazole ring .
Sulfonamide coupling : React the pyrazole intermediate with 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine) to introduce the sulfamoyl group .
Esterification : Protect the carboxylic acid group as an ethyl ester using ethanol and catalytic acid .
- Characterization : Confirm purity via HPLC and structural integrity using / NMR, IR (C=O stretch at ~1700 cm), and HRMS .
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Solubility : Test solvents like DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) to improve dissolution .
- Stability : Perform accelerated degradation studies under varying pH (2–9), temperatures (4–37°C), and light exposure. Use LC-MS to identify degradation products .
Advanced Research Questions
Q. How does the 2,3-dihydro-1,4-benzodioxin moiety influence the compound’s biological activity compared to other benzodioxin derivatives?
- Mechanistic Insight : The benzodioxin group enhances lipophilicity, potentially improving membrane permeability. Compare IC values against analogs lacking this moiety in target-specific assays (e.g., enzyme inhibition).
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to assess interactions with active sites, such as hydrogen bonding with the sulfamoyl group and π-π stacking with the benzodioxin ring .
Q. What strategies resolve contradictions in antimicrobial activity data across structurally similar pyrazole derivatives?
- Hypothesis Testing :
Biofilm vs. planktonic assays : Test the compound against Candida albicans biofilms (via crystal violet staining) and compare with planktonic MICs .
Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing ethyl ester with carboxylic acid) to isolate contributions of specific functional groups .
- Statistical Validation : Apply ANOVA to determine significance across biological replicates and use cheminformatics tools (e.g., QSAR) to correlate structure-activity trends .
Q. How can regioselectivity challenges during sulfonamide formation be addressed?
- Optimization :
- Temperature control : Conduct reactions at 0–5°C to minimize side reactions .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance sulfonyl chloride reactivity .
- Analytical Monitoring : Track reaction progress via TLC (hexane:EtOAc, 3:1) and isolate byproducts using flash chromatography .
Methodological Resources
- Crystallography : Refine X-ray diffraction data using SHELXL for precise stereochemical assignments .
- Spectroscopy : Assign NMR peaks using COSY and HSQC to resolve overlapping signals in the pyrazole and benzodioxin regions .
- Bioactivity Profiling : Screen against NCI-60 cancer cell lines or microbial panels (CLSI guidelines) with dose-response curves (0.1–100 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
